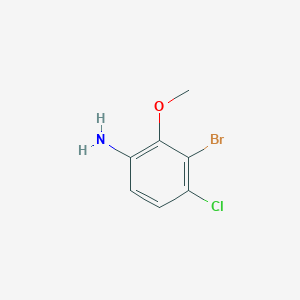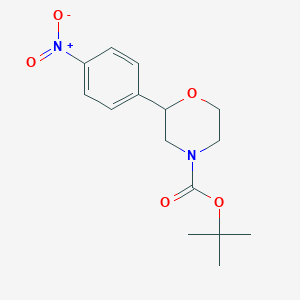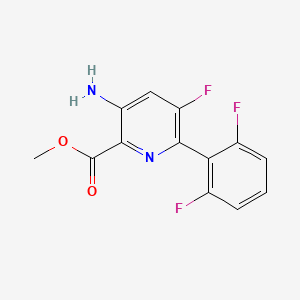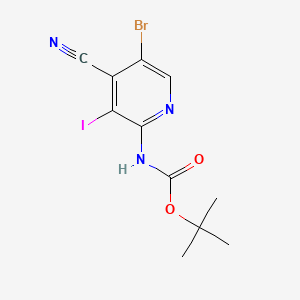
3-Bromo-4-chloro-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-2-methoxybenzenamine is an aromatic amine compound with the molecular formula C7H7BrClNO. It is a derivative of benzenamine, substituted with bromine, chlorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-methoxybenzenamine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and chlorination of 2-methoxyaniline. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3) respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-chloro-2-methoxybenzenamine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): This reaction involves the substitution of the halogen atoms (bromine and chlorine) by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the aromatic ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
NAS Reagents: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
EAS Reagents: Electrophiles such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Br2, Cl2) for halogenation.
Major Products
NAS Products: Substituted benzenamines where the halogen atoms are replaced by nucleophiles.
EAS Products: Substituted aromatic compounds with additional functional groups such as nitro, sulfonyl, or halogen groups.
Applications De Recherche Scientifique
3-Bromo-4-chloro-2-methoxybenzenamine has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chloro-2-methoxybenzenamine involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of the halogen atoms . In electrophilic aromatic substitution reactions, the methoxy group activates the ring, facilitating the attack by electrophiles and the formation of substituted products .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-chlorobenzene: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
4-Chloro-2-methoxyaniline: Lacks the bromine atom, affecting its reactivity and the types of reactions it undergoes.
3-Bromo-2-methoxyaniline: Lacks the chlorine atom, influencing its chemical behavior and applications.
Uniqueness
3-Bromo-4-chloro-2-methoxybenzenamine is unique due to the presence of both electron-withdrawing (bromine and chlorine) and electron-donating (methoxy) groups on the aromatic ring. This combination of substituents significantly influences its reactivity and makes it a valuable compound for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C7H7BrClNO |
|---|---|
Poids moléculaire |
236.49 g/mol |
Nom IUPAC |
3-bromo-4-chloro-2-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 |
Clé InChI |
LFYCVYRGFRVJCR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1Br)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)







